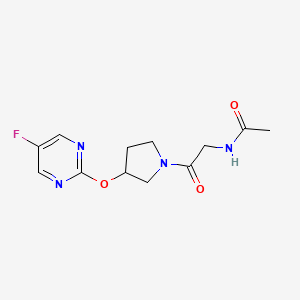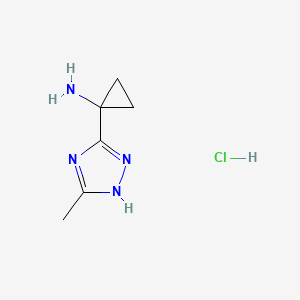
1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride” is a chemical compound that contains a 1,2,4-triazole moiety. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole compounds are known for their anticancer activity .
Applications De Recherche Scientifique
Synthesis Methods
Microwave-Assisted Synthesis : The 1,2,4-triazole scaffold, including derivatives like 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride, is a key structure in medicinal and agricultural chemistry. A microwave-assisted synthesis method for similar triazole compounds has been reported, showcasing efficient and diverse production techniques (Tan, Lim, & Dolzhenko, 2017).
Synthesis of Triazole Derivatives : Novel 1,2,4-triazole derivatives have been synthesized for potential antimicrobial activities. These methodologies could be relevant for the synthesis and application of this compound (Bektaş et al., 2007).
Synthesis of Pyrrolidine Derivatives with Triazole Ring : Synthesis methods for pyrrolidine derivatives incorporating the 1,2,4-triazole ring demonstrate the versatility of this compound in creating various biologically active molecules (Prasad et al., 2021).
N-Acetylated Derivatives of Methyl 5-Amino-1H-[1,2,4]Triazole-3-Carboxylate : Research on the synthesis and structural properties of similar triazole derivatives provides insights into the chemical behavior and potential applications of this compound (Dzygiel et al., 2004).
Applications in Medicinal Chemistry
Antimicrobial and Cytotoxic Activities : Various triazole compounds, similar to the subject compound, have been studied for their antimicrobial and cytotoxic activities. This highlights the potential medicinal applications of this compound (Dave et al., 2007).
Synthesis of Benzimidazole Derivatives : The creation of benzimidazole derivatives incorporating triazole units demonstrates the compound's utility in developing new pharmacologically active agents (Noolvi et al., 2014).
Creation of Novel Photophysical Properties : The development of fully substituted 1H-1,2,4-triazol-3-amines for potential use in organic chemistry, medicinal chemistry, and optical materials showcases the broad application range of triazole compounds (Guo et al., 2021).
Chemical Structure and Properties
- Characterization of Schiff Base Derivatives : Studies on Schiff base derivatives of triazole compounds provide insight into the chemical structure and properties, which are important for understanding the behavior of this compound (Sancak et al., 2007).
Mécanisme D'action
Orientations Futures
The future directions for “1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in the preparation of various nucleoside analogues could be further investigated .
Propriétés
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBJFWHRRGLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)
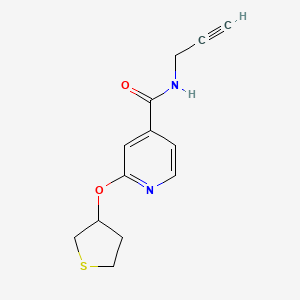
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)
![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)
![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
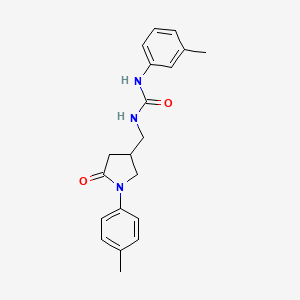

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)
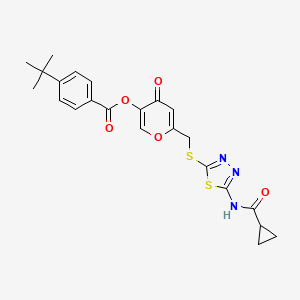
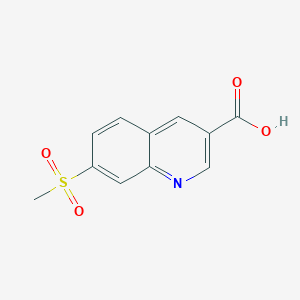
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015010.png)
